4-(Bromomethyl)benzenesulfonyl fluoride
Overview
Description
4-(Bromomethyl)benzenesulfonyl fluoride is an organic compound with the molecular formula C7H6BrFO2S and a molecular weight of 253.09 g/mol . It is also known by its synonym, 4-(Fluorosulfonyl)benzyl bromide . This compound is characterized by the presence of a bromomethyl group attached to a benzenesulfonyl fluoride moiety, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
It is known that sulfonyl fluoride motifs can be used as connectors for the assembly of -so2- linked small molecules with proteins or nucleic acids .
Mode of Action
It is known that sulfonyl fluoride motifs can be used in a new click chemistry approach through sulfates, which is a complimentary approach to using amides and phosphate groups as linkers .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Bromomethyl)benzenesulfonyl fluoride can be synthesized through various methods. One common approach involves the reaction of 4-(bromomethyl)benzenesulfonyl chloride with potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This method provides a straightforward route to obtain the desired sulfonyl fluoride compound under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of efficient phase transfer catalysts and optimized reaction parameters ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding sulfonyl derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents such as sodium borohydride (NaBH4) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various sulfonyl derivatives, such as sulfonamides, sulfonates, and sulfonyl ethers .
Scientific Research Applications
4-(Bromomethyl)benzenesulfonyl fluoride has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-(Fluorosulfonyl)benzoic acid
- 4-(2-Bromoacetyl)benzenesulfonyl fluoride
- 4-Methoxybenzenesulfonyl fluoride
- 3-(Fluorosulfonyl)benzoic acid
- 1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate
Uniqueness
4-(Bromomethyl)benzenesulfonyl fluoride is unique due to its combination of a bromomethyl group and a sulfonyl fluoride moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-(bromomethyl)benzenesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAPDVQUZYCNCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60226986 | |
Record name | Benzenesulfonyl fluoride, 4-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7612-88-6 | |
Record name | Benzenesulfonyl fluoride, 4-(bromomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007612886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC212498 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212498 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonyl fluoride, 4-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(bromomethyl)benzene-1-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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